molecular formula C16H17F3N6O3S B2883175 (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396715-47-1

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2883175
CAS RN: 1396715-47-1
M. Wt: 430.41
InChI Key: YPHZRDUZBSWHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N6O3S and its molecular weight is 430.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Activities

  • A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives demonstrated significant in vitro cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy (Manasa et al., 2020). Similarly, another study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed notable anticancer and antituberculosis activities, highlighting the compound's therapeutic potential (Mallikarjuna et al., 2014).

Enzyme Inhibition and Therapeutic Applications

  • Research into 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for enzyme inhibitory activity and potential therapeutic applications showed promising results, with some compounds exhibiting excellent inhibitory effects against specific enzymes, suggesting their utility as therapeutic agents (Hussain et al., 2017).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of various piperazine and sulfonyl-containing compounds, including their biological activities and potential as therapeutic agents, have been extensively studied. For example, a study on linear synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones explored their possible therapeutic applications, showing considerable inhibitory activity against specific enzymes (Abbasi et al., 2019).

Corrosion Inhibition

  • A novel study utilized a compound structurally similar to the one for the prevention of corrosion on mild steel in acidic medium, demonstrating the compound's effectiveness as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).

Antibacterial and Antifungal Activities

  • Synthesis and preliminary antiproliferative activity studies of novel 4-substituted phenylsulfonyl piperazines with tetrazole moiety revealed significant growth inhibitory activity against various cancer cell lines, indicating their potential as antiproliferative agents (Kommula et al., 2018).

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O3S/c17-16(18,19)11-1-3-12(4-2-11)25-21-14(20-22-25)15(26)23-7-9-24(10-8-23)29(27,28)13-5-6-13/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHZRDUZBSWHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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